molecular formula C12H10O B157141 4-Methyl-1-naphthaldehyde CAS No. 33738-48-6

4-Methyl-1-naphthaldehyde

Cat. No.: B157141
CAS No.: 33738-48-6
M. Wt: 170.21 g/mol
InChI Key: LANRGTXVAPBSIA-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthaldehyde is an organic compound with the molecular formula C12H10O. It is a monoaldehyde derived from naphthalene, characterized by a methyl group at the fourth position and an aldehyde group at the first position on the naphthalene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Scientific Research Applications

4-Methyl-1-naphthaldehyde has several applications in scientific research:

Safety and Hazards

The product causes burns of eyes, skin, and mucous membranes. It reacts violently with water. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Biochemical Analysis

Biochemical Properties

4-Methyl-1-naphthaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It is involved in the formation of methyl 2-phenyl-3-(4-methyl-1-naphthyl)propenoate and (Z/E)-2-amino-4,6-dimethyl-5-[(4-methyl-1-naphthyl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile . The compound interacts with various enzymes and proteins, facilitating these synthetic processes. For instance, it undergoes reactions with ammonium nitrate to form nitrosoamines, which are significant in biochemical pathways .

Cellular Effects

This compound has notable effects on cellular processes. It has been identified in the microenvironment of pancreatic cancer cells, indicating its potential role in cancer biology . The compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with microglial cells, inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a nucleophile in competition with nitrogen, forming oximes or hydrazones through reactions with hydroxylamine or hydrazine . These interactions lead to the formation of stable adducts, influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can undergo reactions to form nitrosoamines, which have long-term implications for cellular health . Additionally, its stability in various solvents and conditions affects its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects have been observed, indicating the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor to naphthalene, a known carcinogen, and undergoes metabolic reactions to form various intermediates . These pathways involve enzymes such as squalene epoxidase, which plays a role in the biosynthesis of ergosterol . The compound’s metabolism affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its biochemical activity . The compound’s distribution within different cellular compartments determines its functional roles in various biological processes.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthaldehyde can be synthesized through the formylation of 1-methylnaphthaleneOne common method is the Gattermann-Koch formylation, which uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced via the same formylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1-naphthaldehyde is unique due to the presence of the methyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The methyl group also influences the compound’s physical and chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

4-methylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANRGTXVAPBSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187412
Record name 1-Naphthalenecarboxaldehyde, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33738-48-6
Record name 1-Naphthalenecarboxaldehyde, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarboxaldehyde, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33738-48-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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